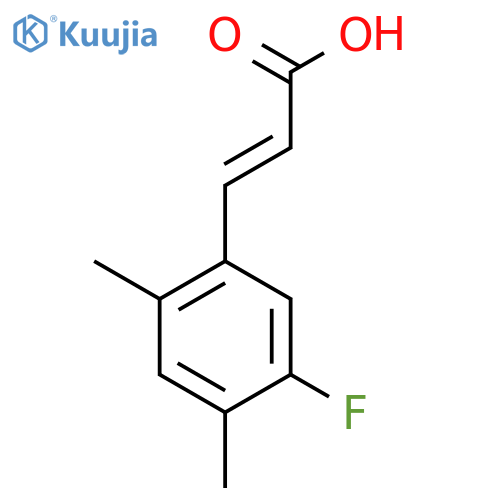Cas no 1807413-87-1 (2,4-Dimethyl-5-fluorocinnamic acid)

1807413-87-1 structure
商品名:2,4-Dimethyl-5-fluorocinnamic acid
CAS番号:1807413-87-1
MF:C11H11FO2
メガワット:194.202246904373
CID:5004607
2,4-Dimethyl-5-fluorocinnamic acid 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-5-fluorocinnamic acid
-
- インチ: 1S/C11H11FO2/c1-7-5-8(2)10(12)6-9(7)3-4-11(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+
- InChIKey: SQBWTWSTKSTJGV-ONEGZZNKSA-N
- ほほえんだ: FC1=CC(/C=C/C(=O)O)=C(C)C=C1C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 37.3
2,4-Dimethyl-5-fluorocinnamic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010009982-1g |
2,4-Dimethyl-5-fluorocinnamic acid |
1807413-87-1 | 97% | 1g |
$1519.80 | 2023-09-02 | |
| Alichem | A010009982-250mg |
2,4-Dimethyl-5-fluorocinnamic acid |
1807413-87-1 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A010009982-500mg |
2,4-Dimethyl-5-fluorocinnamic acid |
1807413-87-1 | 97% | 500mg |
$782.40 | 2023-09-02 |
2,4-Dimethyl-5-fluorocinnamic acid 関連文献
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1807413-87-1 (2,4-Dimethyl-5-fluorocinnamic acid) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
